molecular formula C18H20N6 B12472881 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine)

1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine)

Cat. No.: B12472881
M. Wt: 320.4 g/mol
InChI Key: SGPHAVYYCSVFLI-UHFFFAOYSA-N
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Description

1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) is a high-purity chemical compound, provided as a dry powder, and is offered for research applications in biological screening and lead optimization . The compound has the Vitas-M Lab identifier STK370435 and a molecular weight of 320.4 g/mol with the empirical formula C18H20N6 . Its structure features multiple hydrogen bond donors and acceptors, which may facilitate interactions with biological targets. According to calculated properties, this molecule demonstrates drug-like characteristics with a logP of 2.57, aligning with the Lipinski's Rule of Five, a key set of principles for estimating a compound's potential as an orally active drug . This profile makes it a valuable scaffold for medicinal chemistry programs aimed at developing novel therapeutic agents. Researchers can utilize this compound as a starting point for synthesizing analogs or as a reference standard in bioactivity assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The buyer assumes all responsibility for confirming compound identity and purity for their specific research applications.

Properties

Molecular Formula

C18H20N6

Molecular Weight

320.4 g/mol

IUPAC Name

1-[4-(2-aminobenzimidazol-1-yl)butyl]benzimidazol-2-amine

InChI

InChI=1S/C18H20N6/c19-17-21-13-7-1-3-9-15(13)23(17)11-5-6-12-24-16-10-4-2-8-14(16)22-18(24)20/h1-4,7-10H,5-6,11-12H2,(H2,19,21)(H2,20,22)

InChI Key

SGPHAVYYCSVFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCCN3C4=CC=CC=C4N=C3N)N

Origin of Product

United States

Preparation Methods

Alkylation in Ethanolic Reflux

A widely reported method involves the alkylation of 2-aminobenzimidazole with 1,4-dibromobutane in ethanol under reflux. The reaction proceeds via nucleophilic substitution, where the amine group attacks the terminal bromine of the dibromobutane linker.

Procedure :

  • Reactants : 2-Aminobenzimidazole (2 eq), 1,4-dibromobutane (1 eq).
  • Solvent : Ethanol (25 mL per mmol of dibromobutane).
  • Conditions : Reflux at 80°C for 4–12 hours.
  • Workup : Solvent removal under reduced pressure, purification via silica gel column chromatography (ethyl acetate/hexane, 1:3).
  • Yield : 61–75%.

Key Data :

Parameter Value
Reaction Time 4–12 hours
Temperature 80°C (reflux)
Purification Method Column chromatography
Yield 61.2%, 75%

Mechanistic Insight :
The reaction follows an SN2 mechanism, with the secondary amine of 2-aminobenzimidazole displacing bromide ions from 1,4-dibromobutane. Steric hindrance and electronic effects influence the reaction rate and yield.

Microwave-Assisted Synthesis

Catalytic Coupling with Copper(I) Iodide

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. This method employs CuI as a catalyst and 8-hydroxyquinoline as a ligand.

Procedure :

  • Reactants : 2-Aminobenzimidazole (2 eq), 1,4-dibromobutane (1 eq).
  • Catalyst : CuI (0.1 eq), 8-hydroxyquinoline (0.15 eq).
  • Base : Cs2CO3 (2.5 eq).
  • Solvent : tert-Butanol (2 mL per mmol of dibromobutane).
  • Conditions : Microwave heating at 90–110°C for 16 hours.
  • Workup : Filtration through Celite, solvent evaporation, and recrystallization in methanol.
  • Yield : 69–80%.

Advantages :

  • Reduced reaction time (16 hours vs. 24–48 hours in conventional methods).
  • Higher yields due to controlled thermal energy delivery.

Polyphosphoric Acid (PPA)-Mediated Cyclization

Cyclocondensation of Diamines

PPA acts as both a solvent and catalyst, enabling the cyclization of o-phenylenediamine derivatives with dicarboxylic acids or dihalides.

Procedure :

  • Reactants : o-Phenylenediamine (2 eq), 1,4-dibromobutane (1 eq).
  • Catalyst : Polyphosphoric acid (30 mL per mmol of diamine).
  • Conditions : Stirring at 160°C for 4 hours.
  • Workup : Neutralization with aqueous NaHCO3, filtration, and recrystallization in ethanol.
  • Yield : 72–85%.

Limitations :

  • Requires high temperatures, leading to potential decomposition of sensitive substrates.
  • PPA is corrosive and challenging to handle.

Solid-Phase Synthesis for Scalability

Polymer-Supported Reactions

Solid-phase methods improve scalability and reduce purification steps. Wang resin-bound 2-aminobenzimidazole reacts with 1,4-dibromobutane under mild conditions.

Procedure :

  • Resin : Wang resin functionalized with 2-aminobenzimidazole.
  • Reactant : 1,4-Dibromobutane (1.1 eq).
  • Solvent : DMF (5 mL per gram of resin).
  • Conditions : Room temperature, 24 hours.
  • Workup : Cleavage from resin using TFA/CH2Cl2 (1:9), precipitation in cold ether.
  • Yield : 65–70%.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Purification Complexity
Ethanolic Reflux 61–75 4–12 hours Moderate Column chromatography
Microwave 69–80 16 hours High Recrystallization
PPA Cyclization 72–85 4 hours Low Filtration
Solid-Phase 65–70 24 hours High Precipitation

Key Findings :

  • Microwave synthesis offers the best balance of yield and time efficiency.
  • PPA-mediated cyclization achieves high yields but poses safety risks.
  • Solid-phase methods are ideal for large-scale production despite moderate yields.

Chemical Reactions Analysis

1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-glycosidase, preventing substrate binding and subsequent enzymatic activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site .

Comparison with Similar Compounds

Thiadiazole-Based Analogues

Compound : 5,5′-(Butane-1,4-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine)

  • Structure : Replaces benzimidazole with 1,3,4-thiadiazole rings and incorporates sulfur atoms in the linker .
  • Key Differences :
    • Electronic Properties : Thiadiazole rings are more electron-deficient than benzimidazoles, altering redox behavior.
    • Solubility : Sulfur atoms in the linker increase hydrophobicity compared to the aliphatic butane chain.
  • Applications : Primarily used in agrochemicals and corrosion inhibitors due to sulfur’s electron-withdrawing effects.

Table 1: Comparison with Thiadiazole Analogues

Property Target Compound Thiadiazole Analogue
Core Heterocycle Benzimidazole 1,3,4-Thiadiazole
Linker Chemistry Butane-1,4-diyl Butane-1,4-diylbis(sulfanediyl)
Functional Groups -NH₂ at 2-position -NH₂ at 2-position
Electron Density Moderate (aromatic) Low (electron-deficient)

Pyridyl-Substituted Benzimidazole Derivatives

Compound : 1,100-(Butane-1,4-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]

  • Structure : Features pyridyl substituents at the 2-position of benzimidazole, linked by butane .
  • Key Differences :
    • Coordination Sites : Pyridyl groups enhance metal-binding capability compared to -NH₂.
    • Conformational Rigidity : Pyridyl substituents introduce steric hindrance, reducing linker flexibility.
  • Applications : Widely used as ligands in transition-metal catalysis and luminescent materials.

Table 2: Comparison with Pyridyl-Substituted Derivatives

Property Target Compound Pyridyl-Substituted Derivative
Substituents -NH₂ Pyridyl
Metal Affinity Moderate (via -NH₂) High (via pyridyl N)
Flexibility High (flexible butane linker) Reduced (steric hindrance)

Monomeric Benzimidazole Derivatives

Compound : 1-Benzyl-1H-1,3-benzodiazol-2-amine

  • Structure : Single benzimidazole with a benzyl group at the 1-position and -NH₂ at the 2-position .
  • Key Differences :
    • Molecular Weight : Lower (223.28 g/mol vs. ~350 g/mol for the target compound).
    • Functionality : Lacks a bis-benzimidazole framework, limiting multidentate coordination.
  • Applications : Explored in antimicrobial agents and small-molecule inhibitors.

Physicochemical and Functional Properties

Solubility and Stability

  • Target Compound : Moderate solubility in polar aprotic solvents (DMSO, DMF) due to -NH₂ groups; stable under ambient conditions.
  • Thiadiazole Analogues : Poor solubility in water; prone to oxidative degradation due to sulfur content .
  • Pyridyl Derivatives : High thermal stability (up to 300°C) with crystallographic data confirming planar geometry .

Biological Activity

1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features two benzimidazole moieties linked by a butane spacer, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) is characterized by:

  • Molecular Formula : C12H14N4
  • Molecular Weight : 226.27 g/mol
  • Structural Features : The compound consists of two benzimidazole rings connected by a butane chain.

Antimicrobial Activity

Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. Studies have shown that 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) demonstrates activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

The biological activity of 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure of the benzimidazole moiety allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
  • Membrane Disruption : It has been suggested that the compound can integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) against multi-drug resistant strains of bacteria. The results demonstrated that the compound retained activity against strains resistant to conventional antibiotics, highlighting its potential as an alternative therapeutic agent .

Study on Anticancer Properties

In another study focusing on its anticancer effects, the compound was tested on human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and activated caspase-3. These findings suggest that 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) could serve as a lead compound for developing new anticancer therapies .

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